molecular formula C13H14ClNO B12009637 3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile CAS No. 401615-96-1

3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile

Katalognummer: B12009637
CAS-Nummer: 401615-96-1
Molekulargewicht: 235.71 g/mol
InChI-Schlüssel: IJKCQPMFLPRPNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile is an organic compound with the molecular formula C13H14ClNO. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a cyclohexyl group, and a hydroxyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile typically involves the chlorination of 5-cyclohexyl-2-hydroxybenzonitrile. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of the starting materials .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. The chlorine atom and cyclohexyl group contribute to the compound’s overall stability and reactivity. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-5-hydroxybenzonitrile: Lacks the cyclohexyl group, making it less hydrophobic and potentially less stable.

    3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.

    3,5-Dichloro-2-hydroxybenzonitrile:

Uniqueness

3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile is unique due to the presence of the cyclohexyl group, which enhances its hydrophobicity and stability. This structural feature can influence its interactions with biological molecules and its overall reactivity in chemical reactions .

Eigenschaften

CAS-Nummer

401615-96-1

Molekularformel

C13H14ClNO

Molekulargewicht

235.71 g/mol

IUPAC-Name

3-chloro-5-cyclohexyl-2-hydroxybenzonitrile

InChI

InChI=1S/C13H14ClNO/c14-12-7-10(6-11(8-15)13(12)16)9-4-2-1-3-5-9/h6-7,9,16H,1-5H2

InChI-Schlüssel

IJKCQPMFLPRPNN-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2=CC(=C(C(=C2)Cl)O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.